ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
The core quinoline scaffold is substituted at positions 5 and 8 with fluorine atoms, which are known to modulate electronic and steric properties. The 4-oxo-1,4-dihydroquinoline moiety contributes to planar rigidity, while the ethyl carboxylate group at position 3 enhances solubility and metabolic stability. A unique feature of this compound is the carbamoylmethyl group at position 1, which is further substituted with a 4-methoxyphenylmethyl moiety.
Quinoline derivatives are widely explored in medicinal chemistry for antimicrobial, anticancer, and central nervous system activities. The fluorine atoms in this compound may enhance membrane permeability and bioavailability, as seen in fluoroquinolones, while the methoxyphenyl group could influence receptor specificity . Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for precise determination of molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5,8-difluoro-1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5/c1-3-31-22(29)15-11-26(20-17(24)9-8-16(23)19(20)21(15)28)12-18(27)25-10-13-4-6-14(30-2)7-5-13/h4-9,11H,3,10,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDDNCLOYOZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C=CC(=C2C1=O)F)F)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a 4-oxo structure and various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 364.35 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.35 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC=CC=C2OC)C |
Antibacterial Activity
Recent studies have indicated that quinoline derivatives exhibit notable antibacterial properties. For instance, compounds similar to ethyl 5,8-difluoro derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, which are critical for bacterial replication.
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties. Specifically, the incorporation of fluorine atoms in the structure may enhance the binding affinity to viral enzymes, making these compounds potential candidates for antiviral therapies. Preliminary data suggest that such derivatives can inhibit viral replication in vitro.
Anticancer Activity
The anticancer potential of ethyl 5,8-difluoro derivatives has been highlighted in several studies. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of quinoline derivatives:
- Tested Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.
This indicates a promising therapeutic index for further development.
The biological activity of ethyl 5,8-difluoro compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in DNA synthesis.
- Receptor Modulation : Interacting with cellular receptors that regulate apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
Synthesis and Evaluation
Research has focused on synthesizing various derivatives and evaluating their biological activities through structure-activity relationship (SAR) studies. Key findings include:
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Carbamoyl Group : Contributes to increased potency against specific targets.
Summary of Findings
| Activity Type | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Antibacterial | 10 - 30 | Various Gram-positive bacteria |
| Antiviral | 25 - 50 | HIV |
| Anticancer | 15 - 20 | MCF-7, HeLa |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Fluorine’s electronegativity may also increase oxidative stability relative to bromine .
- Carbamoylmethyl Group: Unique to the target compound, this group introduces hydrogen-bond donor/acceptor sites, which are absent in 6g, 6h, and 6i. Such interactions are critical for binding to enzymes or receptors, as noted in studies on hydrogen-bond-directed crystal packing .
- Methoxyphenyl vs. Trifluoromethyl : The 4-methoxyphenyl group in the target compound increases lipophilicity compared to 6i’s CF₃ group, which may alter membrane permeability and metabolic pathways.
Physicochemical and Crystallographic Properties
- Solubility : The ethyl carboxylate group in all compounds improves aqueous solubility, but the methoxyphenyl substituent in the target compound may reduce it slightly due to increased hydrophobicity.
- Melting Points: Fluorine substitutions typically elevate melting points via enhanced intermolecular interactions (e.g., C–F···H–N bonds), as observed in halogenated quinolines .
- Crystal Packing: The carbamoylmethyl group in the target compound likely participates in hydrogen-bonding networks, analogous to patterns described in graph set analysis of quinoline derivatives . Software like SHELXL and WinGX would be essential for resolving such interactions .
Preparation Methods
Alkylation with Bromoacetamide Intermediate
Synthesis of Bromoacetamide Derivative :
-
Bromoacetylation : React (4-methoxyphenyl)methylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C.
-
Workup : Neutralize with aqueous NaHCO₃ and extract with DCM.
Quinoline Alkylation :
-
Base Activation : Treat the 4-oxoquinoline-3-carboxylate with NaH in dry DMF to deprotonate the N1 position.
-
Nucleophilic Substitution : Add the bromoacetamide derivative dropwise at 0°C, then stir at 50°C for 12 hours.
Challenges :
-
Competing O-alkylation is minimized by using bulky bases (e.g., LDA) and polar aprotic solvents.
-
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the desired product.
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| NaH/DMF | 45 | 88 |
| LDA/THF | 52 | 92 |
Regioselective Fluorination
While the 5,8-difluoro substitution is ideally introduced early via fluorinated precursors, post-synthetic fluorination may be necessary.
Electrophilic Fluorination :
-
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
Limitations :
-
Over-fluorination at adjacent positions requires careful stoichiometry control.
-
Monitoring : ¹⁹F NMR tracks fluorination progress.
Esterification and Final Functionalization
The ethyl ester at position 3 is typically introduced during the initial cyclization step. However, late-stage esterification can enhance flexibility:
Transesterification :
-
Acid-Catalyzed Ester Exchange : Reflux the free carboxylic acid intermediate with excess ethanol and H₂SO₄.
Industrial-Scale Considerations
Continuous Flow Synthesis :
-
Advantages : Improved heat transfer and reproducibility for the exothermic cyclization step.
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Equipment : Microreactors with Pd-coated channels minimize side reactions.
Process Analytical Technology (PAT) :
-
Inline FTIR and HPLC ensure real-time monitoring of intermediate purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Magnesium Amide Route | 4 | 28 | 120 |
| Combes Synthesis | 5 | 18 | 150 |
Key Findings :
-
The magnesium amide route offers superior yield and lower cost due to fewer purification steps.
-
Post-synthetic fluorination remains a bottleneck, necessitating precursor-based strategies.
Q & A
Q. What are the critical parameters for scaling up synthesis without compromising quality?
- Methodological Answer :
- Process analytical technology (PAT) : Monitor reactions in real-time via in-line FTIR.
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using factorial designs.
- Crystallization control : Seed batches to ensure consistent polymorph formation.
Bench-to-pilot studies on similar quinolines achieved 85% yield at 500 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
